2-Formylphenyl 2-bromobenzoate
CAS No.: 321578-62-5
Cat. No.: VC6928941
Molecular Formula: C14H9BrO3
Molecular Weight: 305.127
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321578-62-5 |
|---|---|
| Molecular Formula | C14H9BrO3 |
| Molecular Weight | 305.127 |
| IUPAC Name | (2-formylphenyl) 2-bromobenzoate |
| Standard InChI | InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H |
| Standard InChI Key | AQGPNUNJJQXFNL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
Isomeric and Analogous Compounds
Structural analogs include 4-formylphenyl 2-bromobenzoate (CAS MFCD00628235), where the formyl group occupies the para position on the phenyl ring . This isomer exhibits a higher calculated LogP (4.12) compared to the ortho-substituted variant, suggesting differences in hydrophobicity and solubility . Another related compound, 2-bromo-4-formylphenyl benzoate (CAS 536974-75-1), shares the same molecular formula but features a bromine and formyl group on adjacent positions of the phenyl ring . Such variations underscore the importance of substituent placement in modulating reactivity.
Physical and Chemical Properties
Physicochemical Parameters
The compound’s molecular weight (305.12 g/mol) and heavy atom count (18) align with its moderate complexity . Key computed properties include a polar surface area (PSA) of 43.37 Ų, indicative of moderate hydrogen-bonding capacity, and a LogP of 3.48–4.12, reflecting significant hydrophobicity . These values suggest limited aqueous solubility, necessitating organic solvents like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) for handling .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.12 g/mol | |
| LogP | 3.48–4.12 | |
| Polar Surface Area | 43.37 Ų | |
| Rotatable Bonds | 4 |
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, theoretical predictions can be made. The bromine atom’s presence would produce a distinct -NMR signal for aromatic protons adjacent to Br (δ ~7.5–8.0 ppm), while the formyl group’s aldehyde proton would resonate near δ 9.8–10.2 ppm . IR spectroscopy would reveal strong absorptions for the ester carbonyl (~1720 cm⁻¹) and aldehyde C=O (~1710 cm⁻¹) .
Synthesis and Reactivity
| Compound | Method | Yield | Source |
|---|---|---|---|
| 2-(2-Bromophenyl)-2-propanol | Grignard reaction with HCl quenching | 98.2% | |
| Ethyl 2-bromobenzoate | Esterification of 2-bromobenzoic acid | N/A |
Reactivity Profile
The compound’s bromine atom is susceptible to nucleophilic aromatic substitution, while the formyl group can participate in condensation reactions (e.g., forming Schiff bases). The ester linkage may undergo hydrolysis under acidic or basic conditions to yield 2-bromobenzoic acid and 2-formylphenol .
| Quantity | Price ($) | Lead Time |
|---|---|---|
| 1 mg | 88 | 10 days |
| 10 mg | 116 | 10 days |
| 50 mg | 231 | 10 days |
While direct applications are not explicitly cited, brominated aromatic esters are frequently employed:
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